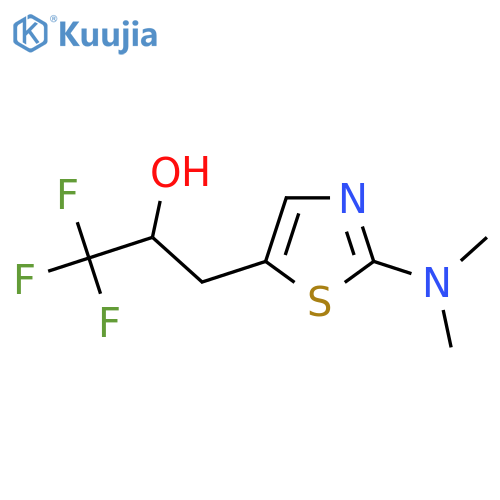Cas no 2228148-76-1 (3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

2228148-76-1 structure
商品名:3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol
3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol
- 3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol
- EN300-1973787
- 2228148-76-1
-
- インチ: 1S/C8H11F3N2OS/c1-13(2)7-12-4-5(15-7)3-6(14)8(9,10)11/h4,6,14H,3H2,1-2H3
- InChIKey: ZBWCUHNLMDPDQF-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1CC(C(F)(F)F)O)N(C)C
計算された属性
- せいみつぶんしりょう: 240.05441864g/mol
- どういたいしつりょう: 240.05441864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.6Ų
3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1973787-0.25g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-1973787-2.5g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 2.5g |
$2464.0 | 2023-09-16 | ||
| Enamine | EN300-1973787-0.05g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1973787-0.5g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1973787-5g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 5g |
$3645.0 | 2023-09-16 | ||
| Enamine | EN300-1973787-5.0g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1973787-10g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 10g |
$5405.0 | 2023-09-16 | ||
| Enamine | EN300-1973787-1.0g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1973787-0.1g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-1973787-10.0g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 10g |
$5405.0 | 2023-06-02 |
3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
2228148-76-1 (3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
